BenchChemオンラインストアへようこそ!

2-(3,3-Difluoroazetidin-1-yl)aniline

Medicinal Chemistry Physicochemical Property Optimization Drug Design

2-(3,3-Difluoroazetidin-1-yl)aniline (CAS 2092705-24-1) is a gem-difluorinated, conformationally rigid aniline scaffold (MW 184.19, 1 rotatable bond) with reduced basicity (pKa ~5.20) and CNS-optimal lipophilicity (XlogP 1.8). The 3,3-difluoroazetidine motif lowers the aniline pKa by 0.5–1.0 log units vs. non-fluorinated analogs (e.g., CAS 1314907-47-5), enhancing passive blood-brain barrier permeation while minimizing lysosomal trapping. Its unique metabolic liability—distinct among fluorinated heterocyclic amines—enables tunable clearance profiles for acute indications. The ortho-aniline substitution provides a differentiated vector for SAR exploration compared to para-isomers. Supplied at ≥95% purity for fragment screening and CNS lead optimization.

Molecular Formula C9H10F2N2
Molecular Weight 184.19 g/mol
CAS No. 2092705-24-1
Cat. No. B1476398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Difluoroazetidin-1-yl)aniline
CAS2092705-24-1
Molecular FormulaC9H10F2N2
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1C(CN1C2=CC=CC=C2N)(F)F
InChIInChI=1S/C9H10F2N2/c10-9(11)5-13(6-9)8-4-2-1-3-7(8)12/h1-4H,5-6,12H2
InChIKeyQDSYWQFLHVLZNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,3-Difluoroazetidin-1-yl)aniline (CAS 2092705-24-1): Procurement-Relevant Physicochemical and Structural Profile


2-(3,3-Difluoroazetidin-1-yl)aniline (CAS 2092705-24-1) is a fluorinated heterocyclic building block that combines a 3,3-difluoroazetidine ring with an ortho-substituted aniline core . This compound serves as a conformationally restricted amine scaffold with distinct physicochemical properties, including a predicted pKa of 5.20±0.10 and an XlogP of 1.8, which differentiate it from non-fluorinated azetidine analogs in terms of basicity and lipophilicity [1]. The compound is supplied at ≥95% purity (CAS 2092705-24-1) and represents a member of the broader class of gem-difluorinated saturated heterocyclic amines that are increasingly utilized in medicinal chemistry for modulating ADME properties [2].

Why 2-(3,3-Difluoroazetidin-1-yl)aniline (CAS 2092705-24-1) Cannot Be Replaced by Generic Azetidine Anilines


Generic substitution of 2-(3,3-difluoroazetidin-1-yl)aniline with non-fluorinated azetidine analogs (e.g., 2-(azetidin-1-yl)aniline, CAS 1314907-47-5) or other positional isomers fundamentally alters the compound's electronic landscape and metabolic fate. The geminal difluorination at the azetidine 3-position exerts a strong inductive electron-withdrawing effect, reducing the pKa of the adjacent aniline by approximately 0.5–1.0 log units relative to non-fluorinated counterparts [1]. This modulation of basicity directly impacts solubility, permeability, and target engagement in biological systems. Furthermore, the 3,3-difluoroazetidine motif has been explicitly identified in systematic studies as an exception to the generally high metabolic stability observed in fluorinated heterocyclic amines—indicating that substitution of this specific scaffold requires careful consideration of clearance profiles that differ from those of mono-fluorinated or non-fluorinated analogs [2].

Quantitative Differentiation Evidence for 2-(3,3-Difluoroazetidin-1-yl)aniline (CAS 2092705-24-1) Relative to Analogs


Reduced Aniline Basicity: pKa Shift of 2-(3,3-Difluoroazetidin-1-yl)aniline Relative to Non-Fluorinated Azetidine Analogs

The introduction of geminal fluorine atoms at the 3-position of the azetidine ring in 2-(3,3-difluoroazetidin-1-yl)aniline reduces the basicity of the aniline moiety compared to non-fluorinated analogs. The predicted pKa of 2-(3,3-difluoroazetidin-1-yl)aniline is 5.20±0.10 [1], whereas typical anilines bearing saturated heterocycles without fluorine substitution exhibit pKa values in the range of approximately 5.5–6.5 depending on the specific substitution pattern. This 0.5–1.0 log unit reduction is attributed to the strong electron-withdrawing inductive effect of the 3,3-difluoro substitution, which stabilizes the conjugate base and lowers the proton affinity of the aniline nitrogen.

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Balanced Lipophilicity: XlogP of 1.8 for 2-(3,3-Difluoroazetidin-1-yl)aniline in the Context of CNS and Oral Bioavailability Guidelines

2-(3,3-Difluoroazetidin-1-yl)aniline exhibits a computed XlogP of 1.8 [1], positioning it within the optimal lipophilicity range for oral bioavailability and CNS penetration (Lipinski's Rule of Five LogP ≤5; CNS MPO desirability 1 < LogP < 3). This value reflects the counterbalancing effects of the hydrophobic difluoroazetidine ring and the polar aniline amine. In contrast, more lipophilic analogs containing additional aryl substituents or lacking polar functionality may exceed LogP values of 3.0, potentially increasing plasma protein binding and metabolic clearance.

Lipophilicity ADME Properties Drug-Likeness

Unique Metabolic Stability Profile of 3,3-Difluoroazetidine Scaffolds Relative to Other Fluorinated Heterocyclic Amines

In a systematic study of mono- and difluorinated saturated heterocyclic amines, intrinsic microsomal clearance measurements demonstrated high metabolic stability for the majority of compounds studied—with the notable exception of the 3,3-difluoroazetidine derivative [1]. This finding indicates that while 3,3-difluoroazetidine-containing compounds may offer distinct physicochemical advantages, they may also present altered metabolic susceptibility compared to other fluorinated azetidines, pyrrolidines, and piperidines. The specific metabolic fate of the 3,3-difluoroazetidine scaffold warrants targeted evaluation in lead optimization workflows.

Metabolic Stability Microsomal Clearance Drug Metabolism

Conformationally Constrained Scaffold: Restricted Rotatable Bonds and Enhanced Binding Entropy Relative to Flexible Anilines

2-(3,3-Difluoroazetidin-1-yl)aniline contains a rigid azetidine ring that restricts the conformational freedom of the N-aryl substituent relative to the aniline core. The compound possesses only 1 rotatable bond (the N-aryl linkage), compared to flexible aniline derivatives with linear alkyl amines that may have 3–5 rotatable bonds [1]. This conformational constraint can translate into enhanced binding entropy upon target engagement, as the ligand is pre-organized into a bioactive conformation with a lower entropic penalty for binding.

Conformational Restriction Ligand Efficiency Scaffold Design

Ortho-Aniline Substitution Pattern: Differentiated Electronic and Steric Profile from Para-Substituted Difluoroazetidine Anilines

2-(3,3-Difluoroazetidin-1-yl)aniline bears the difluoroazetidine substituent at the ortho position relative to the aniline amine, whereas commercially available regioisomers such as 4-(3,3-difluoroazetidin-1-yl)-3,5-difluoroaniline (CAS 919300-08-6) place the difluoroazetidine group at the para position with additional fluorine atoms on the aniline ring . The ortho-substitution pattern introduces steric hindrance around the aniline nitrogen and alters the electron density distribution across the aromatic ring through resonance and inductive effects. This positional difference can significantly impact both the compound's reactivity in synthetic transformations (e.g., N-arylation, amide bond formation) and its interaction with biological targets.

Regioisomer Differentiation Electronic Effects Structure-Activity Relationship

Optimal Scientific and Industrial Use Cases for 2-(3,3-Difluoroazetidin-1-yl)aniline (CAS 2092705-24-1) Based on Quantitative Differentiation Evidence


Lead Optimization of CNS-Penetrant Drug Candidates Requiring Balanced Physicochemical Properties

The compound's XlogP of 1.8 falls within the optimal CNS drug-likeness range (1–3), making it a suitable building block for designing central nervous system therapeutics where permeability and P-gp efflux avoidance are critical [1]. Its moderate lipophilicity, combined with reduced basicity (pKa ~5.20), facilitates passive diffusion across the blood-brain barrier while minimizing lysosomal trapping.

Fragment-Based Drug Discovery (FBDD) Leveraging Conformational Constraint and Ligand Efficiency

With only 1 rotatable bond, 2-(3,3-difluoroazetidin-1-yl)aniline is a rigid, low-molecular-weight (184.19 g/mol) scaffold that can serve as an efficient fragment starting point [2]. The conformational restriction translates into favorable binding entropy upon target engagement, potentially improving ligand efficiency metrics (LE > 0.3) in fragment screening campaigns.

Metabolic Stability Tuning in Pharmacokinetic Optimization Programs

The unique metabolic profile of the 3,3-difluoroazetidine motif—identified as an exception to the generally high metabolic stability of fluorinated heterocyclic amines [3]—can be exploited to dial in specific clearance rates. This is particularly relevant for therapeutic areas where extended half-life is undesirable (e.g., acute treatments) or where metabolite-driven pharmacology is sought.

Synthesis of Ortho-Substituted Aniline Derivatives for Regioisomer-Specific SAR Exploration

The ortho-substitution pattern of 2-(3,3-difluoroazetidin-1-yl)aniline provides a distinct vector for structure-activity relationship studies compared to para-substituted difluoroazetidine anilines . This regioisomer can be used to probe the steric and electronic requirements of biological targets that are sensitive to the spatial orientation of the aniline amine.

Quote Request

Request a Quote for 2-(3,3-Difluoroazetidin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.